Sodium nonyl sulfate

概要

説明

Synthesis Analysis

The synthesis of sulfated surfactants like sodium dodecyl sulfate can be improved by using aminosulfonic acid, which shortens the experimental period, enhances product purity, and increases yield stability (Cui Qing-fei, 2007). Another study presents the synthesis of sodium sulfate nanowires, which are derived from SDS and offer a versatile template for various nanotube fabrications (Ying-Chih Pu et al., 2006).

Molecular Structure Analysis

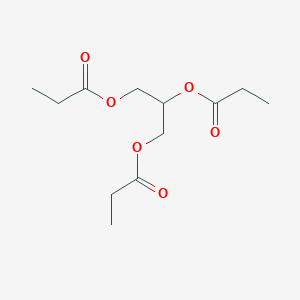

The molecular structure of surfactants like sodium nonyl sulfate features a hydrophobic tail (nonyl group) and a hydrophilic head (sulfate group), facilitating their role in reducing surface and interfacial tensions between liquids or between a liquid and a solid. Research on surfactants similar to sodium nonyl sulfate, such as sodium nonylphenol polyether sulfates, reveals their structural performance relationships, indicating the importance of the ethoxylation/propoxylation and sulfation processes in determining their properties (F. Yun, 2012).

Chemical Reactions and Properties

Surfactants like sodium nonyl sulfate undergo various chemical reactions, including sulfonation/sulfation and neutralization, to achieve desired properties. These reactions are crucial for modifying the surfactant's hydrophilic-lipophilic balance (HLB), impacting its solubility, and effectiveness in different applications. Studies on the synthesis of gold nanoparticles using sodium dodecyl sulfate highlight the surfactant's role in controlling nanoparticle size and shape, demonstrating the surfactant's involvement in complex chemical reactions (Gil Felicisimo S Cabrera et al., 2017).

Physical Properties Analysis

The physical properties of sodium nonyl sulfate, including its solubility in water and its ability to form micelles, are critical for its application as a detergent, emulsifier, and in various industrial processes. The synthesis of surfactants like sodium nonyl sulfate involves optimizing these properties to enhance performance in specific applications.

Chemical Properties Analysis

The chemical properties of sodium nonyl sulfate, such as its reactivity with other compounds, pH stability, and biodegradability, determine its suitability for various applications. Research on the preparation and evaluation of homogeneous sodium hexadecyl polyoxypropylene ether sulfates provides insights into the synthesis and properties of similar surfactants, emphasizing the importance of structural variations on their chemical behavior (Jia-Ning Zeng et al., 2010).

科学的研究の応用

Proteomics Research : Sodium dodecyl sulfate (SDS) is widely used in proteomics, particularly for solubilizing protein samples. However, it's incompatible with direct mass spectrometry analysis. Researchers developed a method to remove SDS from samples, enabling its use in a range of liquid chromatography-mass spectrometry applications (A. Serra et al., 2018).

Microbicidal Applications : SDS has been identified as a potent inactivator of various viruses, including herpes simplex and human immunodeficiency viruses. It may also denature the capsid proteins of nonenveloped viruses, suggesting its potential as a microbicide (M. Howett et al., 1999).

Toxicological Effects : The widespread use of SDS in various fields, including molecular laboratories, necessitates understanding its effects on cells and tissues. Research has highlighted the need for further investigation into its genotoxic effects (Sanjay Kumar et al., 2014).

Sample Preparation for Proteomics : A study discusses an SDS-assisted sample preparation method for LC-MS-based proteomics. This approach facilitates the removal of SDS from peptide samples, offering a practical solution for processing challenging samples (Jianying Zhou et al., 2012).

Material Sciences : Sodium sulfate, closely related to sodium nonyl sulfate, is involved in rock breakdown and damage to porous building materials. Understanding its crystallization in porous materials contributes to fields like geology and construction material science (M. Steiger et al., 2008).

Biochemistry and Membrane Studies : The interaction of SDS with proteins, especially in the context of membrane proteins, is crucial in biochemistry and membrane research. It aids in elucidating protein composition in biological membranes (T. Waehneldt, 1975).

Surfactant Behavior Studies : SDS and its homologues, such as sodium nonyl sulfate, have been studied for their micellar behavior, which is significant in understanding surfactant dynamics in various applications (R. Ranganathan et al., 2000).

Agriculture and Aquaculture : Sodium dodecyl sulfate has been examined for its toxic effects in aquatic species, emphasizing the importance of understanding its environmental impact. Research on SDS's effects on catfish suggests its broader implications in environmental safety (A. Sayed et al., 2018).

Pharmaceutical Research : SDS is explored for its role in enhancing drug absorption through membranes, which is crucial in the development of drug delivery systems (M. Singer et al., 1993).

Energy Storage : Research on sodium and sodium-ion batteries highlights the relevance of sodium compounds in developing high-energy batteries for various applications, including renewable energy storage (C. Delmas, 2018).

Safety and Hazards

作用機序

Target of Action

Sodium nonyl sulfate is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of sodium nonyl sulfate are the water molecules in a solution. It interacts with these molecules to change the properties of the solution, such as its surface tension .

Mode of Action

Sodium nonyl sulfate, like other surfactants, works by reducing the surface tension of a liquid, allowing it to spread more easily. This is achieved through the interaction of the surfactant with water molecules. The surfactant molecules align at the water-air interface, reducing the surface tension and allowing the water to spread more easily .

Biochemical Pathways

The biochemical pathways affected by sodium nonyl sulfate are related to its surfactant properties. It is involved in the formation of micelles, which are small aggregates of surfactant molecules. Micelles form when the concentration of the surfactant in a solution reaches a certain level, known as the critical micelle concentration (CMC) . The formation of micelles can affect various biochemical processes, such as the solubilization of hydrophobic compounds .

Pharmacokinetics

The pharmacokinetics of sodium nonyl sulfate, like other surfactants, is largely dependent on its concentration in a solution. At concentrations below the CMC, the surfactant exists primarily as individual molecules. When the concentration exceeds the cmc, micelles begin to form . The CMC of sodium nonyl sulfate in water and in a 25 mmol L−1 borate buffer pH 8.5 without and with addition of 20% (v/v) of acetonitrile ranged from 60 mmol L−1 .

Result of Action

The primary result of the action of sodium nonyl sulfate is a reduction in the surface tension of a solution, which can have various effects depending on the specific application. For example, in cleaning products, this can help the solution to spread more easily and penetrate dirt and grease. In the case of biochemical applications, the formation of micelles can help to solubilize hydrophobic compounds .

Action Environment

The action of sodium nonyl sulfate can be influenced by various environmental factors. For example, the presence of other ions in a solution can affect the CMC and therefore the formation of micelles . Additionally, the pH and temperature of the solution can also have an impact on the surfactant’s action . It’s also important to note that surfactants, including sodium nonyl sulfate, can have environmental risks and toxicity, and their presence in the environment needs to be monitored and controlled .

特性

IUPAC Name |

sodium;nonyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCSAMTIKSPAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

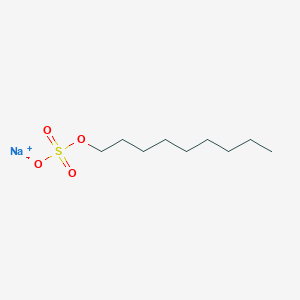

Canonical SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047487 | |

| Record name | Sodium nonyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-15-7 | |

| Record name | Sodium nonyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monononyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nonyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nonyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NONYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT7KJ97OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?

A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.

Q2: Can computational methods be used to study Sodium Nonyl Sulfate self-assembly, and what insights can they provide?

A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of Sodium Nonyl Sulfate in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of Sodium Nonyl Sulfate aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)

![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)